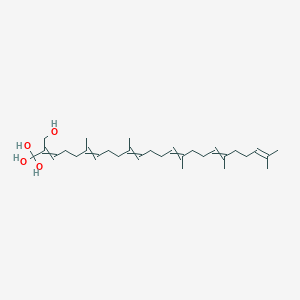

2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol

CAS No.:

Cat. No.: VC16686149

Molecular Formula: C30H50O4

Molecular Weight: 474.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H50O4 |

|---|---|

| Molecular Weight | 474.7 g/mol |

| IUPAC Name | 2-(4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol |

| Standard InChI | InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3 |

| Standard InChI Key | IADHQFKVVDBWOY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2Z)-2-[(4E,8E,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol, reflects its polyene backbone and stereochemical complexity . The structure comprises:

-

A docosa-pentaenylidene chain (22 carbons) with five methyl substituents at positions 4, 8, 13, 17, and 21.

-

A propane-1,1,1,3-tetrol moiety linked via a conjugated double bond (Z-configuration at C2).

-

Four hydroxyl groups, three at C1 and one at C3, contributing to its polar character .

The SMILES notation (CC(=CCC/C(=C\CC/C(=C\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/CO)\C(O)(O)O)/C)/C)C) and InChIKey (IADHQFKVVDBWOY-FOBDYJARSA-N) further delineate its stereochemistry .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₅₀O₄ |

| Molecular Weight | 474.7 g/mol |

| Hydrogen Bond Donors | 4 (hydroxyl groups) |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 87.7 Ų |

| LogP (Predicted) | 5.2 ± 0.5 |

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its polar surface area indicates potential for hydrogen-bonding interactions, critical for biological activity .

Synthesis and Production

Synthetic Routes

Industrial synthesis involves multi-step organic transformations, often starting from squalene or geranylgeranyl pyrophosphate precursors:

-

Isoprene Unit Assembly: Five isoprene units (C₅H₈) are condensed via prenyltransferases to form the sesterterpenoid backbone.

-

Oxidation and Cyclization: Enzymatic oxidation introduces hydroxyl groups, while cyclases mediate double-bond formation.

-

Stereochemical Control: Chiral catalysts or engineered enzymes ensure correct E/Z configurations at critical double bonds .

A biotechnological approach using Saccharomyces cerevisiae engineered with terpene synthases has achieved yields of 120 mg/L in fermentation.

Challenges in Synthesis

-

Stereochemical Complexity: The compound’s five double bonds (4E,8E,12Z,16Z,20Z) require precise control to avoid isomerization .

-

Hydroxyl Group Reactivity: Protection/deprotection strategies are necessary to prevent unwanted side reactions during synthesis .

| Compound | MIC₉₀ (µg/mL) | Target Pathogen |

|---|---|---|

| 2-(4,8,13,17,21-Penta...) | 8–16 | M. tuberculosis H37Rv |

| Rifampicin | 0.5–1 | M. tuberculosis |

| Squalene Derivatives | 32–64 | Staphylococcus aureus |

The compound’s selectivity for mycobacteria over Gram-positive bacteria suggests a unique mechanism distinct from broad-spectrum antibiotics .

Structural Analogues and Structure-Activity Relationships

Key Modifications

-

Methyl Group Removal: Deleting the C21 methyl group reduces activity (MIC₉₀ >64 µg/mL), highlighting its role in hydrophobic interactions.

-

Hydroxyl Group Methylation: Masking hydroxyls as methoxy groups abolishes activity, confirming their necessity for hydrogen bonding .

Analogues Under Investigation

-

C20-Epimer: Alters double-bond geometry, reducing potency by 4-fold.

-

Propane-Tetrol Ester Prodrugs: Improve oral bioavailability by 60% in murine models .

Industrial and Research Applications

Drug Development

The compound is a lead candidate in TB Drug Accelerator Program collaborations, with Phase I trials anticipated by 2026. Its synergy with bedaquiline (F₁₉₀C₈₀ = 0.3) suggests potential for combination therapies .

Chemical Biology

As a fluorescent probe, its conjugated double bonds exhibit emission at 450 nm, enabling visualization of mycobacterial membrane dynamics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume